N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-25(18-8-7-13-22(17-18)30-21-11-2-1-3-12-21)27-20-10-6-9-19(16-20)26-28-23-14-4-5-15-24(23)31-26/h1-17H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGROROPOPTXMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with 3-Nitrobenzaldehyde
A foundational method involves the reaction of 2-aminothiophenol with 3-nitrobenzaldehyde under oxidative conditions. The nitro group is subsequently reduced to an amine.
Procedure :
- Cyclization :
- Nitro reduction :
Mechanistic insight : Iodine facilitates dehydrogenation, promoting cyclization via Schiff base formation and subsequent aromatization.
One-Pot Ru-Catalyzed Synthesis
A streamlined approach employs ruthenium catalysis to assemble the benzothiazole ring directly from 3-aminophenyl disulfide and aldehydes.
Conditions :
- RuCl₃ (3 mol%), DMF, 120°C, 8 hours.
- Substrate scope : Tolerates electron-withdrawing and donating groups on the aldehyde.
- Yield : 85–90% for 3-(1,3-benzothiazol-2-yl)aniline.
Advantages : Atom-economical, avoids isolation of intermediates.
Synthesis of 3-Phenoxybenzoyl Chloride
Chlorination of 3-Phenoxybenzoic Acid
3-Phenoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride.
Procedure :
- 3-Phenoxybenzoic acid (1.0 equiv) is stirred with SOCl₂ (3.0 equiv) at 70°C for 4 hours. Excess SOCl₂ is removed under vacuum.
- Yield : 95% (purity >98% by NMR).
Amide Coupling Strategies
Schotten-Baumann Reaction
Classical amide formation using aqueous base.
Conditions :
- 3-(1,3-Benzothiazol-2-yl)aniline (1.0 equiv) and 3-phenoxybenzoyl chloride (1.2 equiv) are stirred in dichloromethane with aqueous NaOH (10%) at 0–5°C for 2 hours.
- Yield : 70–75%.
Limitations : Moderate yields due to hydrolysis side reactions.
Coupling Reagent-Mediated Synthesis
Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Optimized conditions :
Advantages : Suppresses racemization, enhances reaction efficiency.
Integrated One-Pot Approaches
Tandem Cyclization-Coupling
A sequential method combines benzothiazole formation and amide coupling without isolating intermediates.
Steps :
- 2-Aminothiophenol, 3-nitrobenzaldehyde, and RuCl₃ react in DMF to form 3-nitrobenzothiazole.
- In situ reduction with H₂/Pd-C yields 3-(1,3-benzothiazol-2-yl)aniline.
- Addition of 3-phenoxybenzoyl chloride and EDC/HOBt completes the amide coupling.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer for high-throughput production.
Parameters :
Characterization and Analytical Data
Table 1: Physicochemical Properties of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-phenoxybenzamide
Critical Analysis of Methodologies
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 70–75 | 95 | Low cost, simple setup | Hydrolysis side reactions |
| EDC/HOBt coupling | 88 | 99 | High efficiency, mild conditions | Cost of reagents |
| One-pot tandem | 76 | 98 | Reduced steps, scalable | Requires optimization |
| Continuous flow | 82 | 99 | High throughput, consistent quality | Initial capital investment |
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Coupling Agents: Hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through electrophilic substitution.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and anticancer properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes due to its electron-withdrawing properties.
Industrial Chemistry: Employed as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide involves its interaction with specific molecular targets:
Antibacterial Activity: It inhibits bacterial growth by targeting essential enzymes involved in cell wall synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Impact of Substituents on Benzamide: The 3-phenoxy group in the target compound (vs. 2,4-dimethoxy in or 2-bromo in ) alters electron distribution and steric bulk. Phenoxy groups may enhance lipophilicity, whereas methoxy or bromo substituents influence solubility and binding kinetics.
Role of Benzothiazole: The benzothiazole moiety is conserved in the target compound and analogs , suggesting its importance in bioactivity. Benzothiazoles are known to interact with ATP-binding pockets in kinases (e.g., JNK inhibitors like AS601245 ).
Research Findings and Implications
- Biological Activity: MS8’s identification as an EHD4 inhibitor suggests that 3-phenoxybenzamide derivatives may have broader applications in enzyme modulation. The target compound’s benzothiazole group could further enhance selectivity for kinase targets, as seen in JNK inhibitors .
- Structural Optimization : The dimethoxy and bromo analogs highlight trade-offs between electronic effects (electron-donating vs. withdrawing groups) and steric hindrance.
- Thermodynamic Stability : X-ray data from on dihydrothiazole derivatives indicate planar geometries and stable hydrogen-bonding networks, which may guide crystallization studies for the target compound.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety , which is known for its diverse biological activities. The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H18N2O2S |
| Molecular Weight | 434.50 g/mol |
| CAS Number | 313535-64-7 |
Target of Action
The compound primarily targets bacterial cells, exhibiting significant antibacterial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus , with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM .
Mode of Action
The mode of action involves the compound's interaction with bacterial cellular mechanisms, likely disrupting essential biochemical pathways necessary for bacterial survival and replication. Although specific pathways remain under investigation, it is hypothesized that the compound interferes with protein synthesis or cell wall biosynthesis.
Pharmacokinetics
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations suggest a favorable pharmacokinetic profile for this compound, indicating potential for therapeutic application.
Antibacterial Activity
Research has demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria. The following table summarizes the antibacterial efficacy against selected strains:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 19.7 - 24.2 |
| Escherichia coli | Not specified |
| Pseudomonas aeruginosa | Not specified |
Anticancer Activity
In addition to its antibacterial properties, the compound has shown promise in anticancer research. Studies indicate that similar benzothiazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with structural similarities have demonstrated significant activity against lung cancer cell lines in both 2D and 3D assays . The following table illustrates the IC50 values observed in these studies:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.26 ± 0.33 |
| HCC827 | 6.48 ± 0.11 |
| NCI-H358 | 20.46 ± 8.63 |
These results suggest that while the compound may effectively inhibit cancer cell proliferation in vitro, further studies are needed to assess its selectivity and toxicity profiles.
Case Studies
- Antibacterial Study : A study conducted on the antibacterial effects of this compound revealed significant inhibition against Staphylococcus aureus. The research utilized standard broth microdilution methods to determine MIC values and confirmed the compound's efficacy through time-kill assays.
- Anticancer Research : Another study explored the anticancer potential of similar benzothiazole derivatives on lung cancer cell lines using both 2D and 3D culture systems. The findings indicated that compounds exhibited higher cytotoxicity in 2D assays compared to their performance in 3D models, highlighting the importance of testing conditions on drug efficacy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide, and how can purity/yield challenges be addressed?
- Methodological Answer : The compound is synthesized via coupling reactions between 1,3-benzothiazole-2-carboxylic acid derivatives and substituted phenylamines. Key steps include:
- Amide bond formation : Use coupling agents like T3P (propylphosphonic anhydride) in DMF under inert conditions .
- Solvent optimization : Ethanol or THF for intermediate steps, with reflux conditions to enhance reaction efficiency .
- Purification : Column chromatography (e.g., silica gel with 2–10% methanol/dichloromethane) and preparative TLC to isolate pure product .
- Yield improvement : Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of amine to acid) and monitor reactions via TLC .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm aromatic protons, benzothiazole rings, and amide linkages .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated m/z) .
- Infrared Spectroscopy (FT-IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm) .
- X-ray crystallography : Resolves 3D structure; SHELX programs refine crystallographic data .
Q. What are the key physical and chemical properties relevant to laboratory handling?
- Methodological Answer :
- Solubility : Sparingly soluble in water; dissolves in DMSO, DMF, or ethanol for biological assays .
- Stability : Stable at room temperature but degrades under strong acids/bases; store desiccated at -20°C .
- Melting point : Experimentally determined via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What is the mechanism of action against the DprE1 enzyme in Mycobacterium tuberculosis?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC using recombinant DprE1 and a colorimetric substrate (e.g., resazurin reduction) .
- Structural analysis : Co-crystallize the compound with DprE1 and resolve via X-ray crystallography to identify binding interactions (e.g., hydrogen bonding with catalytic lysine) .
- Mutagenesis studies : Assess activity against DprE1 mutants (e.g., K418A) to confirm target specificity .
Q. How can contradictions in reported biological activities (e.g., antibacterial vs. anticancer) be resolved?
- Methodological Answer :
- Dose-response profiling : Test across multiple cell lines (e.g., cancer vs. bacterial models) to establish selectivity .
- Off-target screening : Use kinase profiling panels (e.g., BRAF, MEK) to identify secondary targets .
- SAR studies : Modify substituents (e.g., phenoxy vs. nitro groups) to isolate specific bioactivity .
Q. What strategies are effective in designing analogs with improved pharmacokinetics?
- Methodological Answer :
- Bioisosteric replacement : Substitute the benzothiazole ring with thieno[2,3-d]pyrimidine to enhance metabolic stability .
- LogP optimization : Introduce polar groups (e.g., -CN, -SONH) to reduce hydrophobicity .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity and ADMET properties .
Q. What experimental design challenges arise in studying enzyme inhibition kinetics, and how are they addressed?
- Methodological Answer :
- Substrate competition : Use a fluorogenic substrate (e.g., Mca-YVADAPK(Dnp)) to minimize interference .
- Time-dependent inhibition : Pre-incubate the compound with the enzyme to assess irreversible binding .
- Data normalization : Include controls for non-enzymatic degradation (e.g., heat-inactivated enzyme) .
Q. How does this compound compare to other benzothiazole derivatives in targeting BRAF or MAPK pathways?
- Methodological Answer :
- Kinase selectivity profiling : Compare IC against BRAF, BRAF, and related kinases (e.g., CRAF) using ELISA-based assays .
- Paradoxical activation testing : Evaluate MAPK pathway activation in RAS-mutant cell lines at sub-saturating inhibitor concentrations .
- Structural comparisons : Overlay crystallographic data with inhibitors like vemurafenib to identify divergent binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
